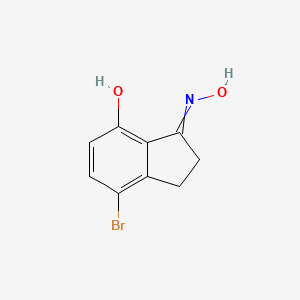

4-Bromo-7-hydroxyindan oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-7-hydroxyindan oxime is a chemical compound known for its potent spermicidal properties. It has been studied extensively for its ability to immobilize sperm and its relatively low toxicity compared to other spermicidal agents

Métodos De Preparación

The synthesis of 4-Bromo-7-hydroxyindan oxime involves several steps. One common method includes the bromination of 7-hydroxyindan, followed by the conversion of the resulting bromo compound to its oxime derivative. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of hydroxylamine to form the oxime .

Análisis De Reacciones Químicas

4-Bromo-7-hydroxyindan oxime undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Spermicidal Agent

4-Bromo-7-hydroxyindan oxime has been identified as a highly effective spermicidal agent. Research indicates that it can immobilize sperm at concentrations as low as 0.02 mg/ml within 20 seconds, showcasing its potency compared to other agents in the same category . Its mechanism involves chelation of essential metal ions in sperm cells, leading to immobilization and loss of viability. This property makes it a candidate for contraceptive formulations, offering a potentially lower toxicity profile than traditional spermicides.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its role as a kinase inhibitor. Kinase inhibitors are critical in cancer therapy due to their ability to interfere with signaling pathways that promote cell proliferation and survival. The compound has shown significant activity against various cancer cell lines, indicating its potential as a therapeutic agent .

Anti-inflammatory Properties

Oximes, including this compound, have been studied for their anti-inflammatory effects. They have been shown to inhibit various inflammatory pathways, making them candidates for treating inflammatory diseases . This aspect broadens the scope of potential applications beyond reproductive health and oncology.

Case Study: Spermicidal Efficacy

In a study examining the efficacy of various spermicidal agents, this compound was tested against standard agents like Nonoxynol-9. The results demonstrated that the compound not only immobilized sperm more effectively but did so with reduced cytotoxicity towards vaginal epithelial cells .

Case Study: Anticancer Activity

Another significant study evaluated the effects of this compound on human melanoma cells. The compound exhibited potent inhibitory effects on cell proliferation and induced apoptosis through caspase-independent pathways, highlighting its unique mechanism compared to traditional chemotherapeutics .

Mecanismo De Acción

The mechanism by which 4-Bromo-7-hydroxyindan oxime exerts its spermicidal effects involves the chelation of essential metal ions in sperm cells, leading to immobilization and loss of viability . The compound targets specific pathways involved in sperm motility, disrupting their function and preventing fertilization.

Comparación Con Compuestos Similares

4-Bromo-7-hydroxyindan oxime is unique due to its potent spermicidal activity and low toxicity. Similar compounds include:

Nonoxynol-9: A widely used spermicidal agent, but with higher toxicity and potential for irritation.

Salicylaldehyde derivatives: These compounds also exhibit spermicidal properties but are generally less effective than this compound.

Propiedades

Fórmula molecular |

C9H8BrNO2 |

|---|---|

Peso molecular |

242.07 g/mol |

Nombre IUPAC |

7-bromo-3-hydroxyimino-1,2-dihydroinden-4-ol |

InChI |

InChI=1S/C9H8BrNO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11-13/h2,4,12-13H,1,3H2 |

Clave InChI |

BFCCIMYTKKPKND-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=NO)C2=C(C=CC(=C21)Br)O |

Sinónimos |

4-bromo-7-hydroxyindan oxime S 75029 S-75029 S75029 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.